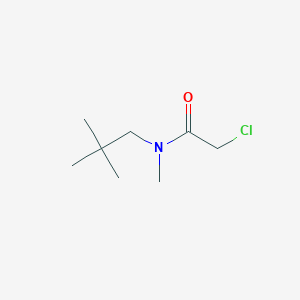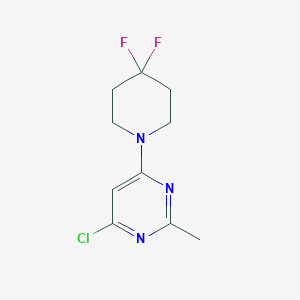
4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a reaction with N-ethyl-N,N-diisopropylamine in water at 115℃ for 16 hours. The starting materials include 4,6-dichloropyrimidine (0.89 g, 6.0 mmol), DIPEA (1.55 g, 12 mmol), and 4,4-difluoropiperidine hydrochloride (942 mg, 6.0 mmol). After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried in a vacuum to afford the title compound (1.25 g, 88%) as a white solid .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine” are not fully detailed in the available resources. It is known that the compound is a white solid , and its molecular weight is 233.64 g/mol.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Theoretical Studies
- A study on a molecule closely related to "4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine" focused on its molecular structure using experimental and theoretical techniques. It highlighted the compound's potential as an antihypertensive agent due to its action as an imidazoline receptor agonist. The research involved Density Functional Theory (DFT), molecular docking, and various spectroscopic analyses to understand the molecule's chemical and biological activities (Aayisha et al., 2019).
Synthesis and Process Research
- The synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate of synthetic anticancer drug dasatinib, demonstrates the relevance of pyrimidine derivatives in pharmaceutical synthesis. The study optimized the synthesis conditions, achieving significant yields and highlighting the compound's importance in drug development (Guo Lei-ming, 2012).
Applications in Pharmaceutical and Explosive Industries
- Another precursor, 4,6-Dihydroxy-2-methylpyrimidine, finds applications in the preparation of high explosives and medicinal valued products. The study developed an economic process for its production, which could impact the manufacturing of related compounds including "4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine" (Patil et al., 2008).
Anticancer Potential
- Research into α-aminophosphonates containing a pharmacophore similar to the compound revealed potential anticancer activity. This study synthesized a series of compounds and tested them against cancer cell lines, showcasing the chemical framework's applicability in cancer therapy (Reddy et al., 2020).
Antibacterial Evaluation
- A study on thiazolo[4,5-d]pyrimidines, derived from a compound structurally related to "4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine," evaluated their antibacterial properties. This research indicates the broader antimicrobial potential of pyrimidine derivatives (Rahimizadeh et al., 2011).
Safety And Hazards
The safety and hazards associated with “4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine” are not fully detailed in the available resources. General safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c1-7-14-8(11)6-9(15-7)16-4-2-10(12,13)3-5-16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMIGCSQAUXGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
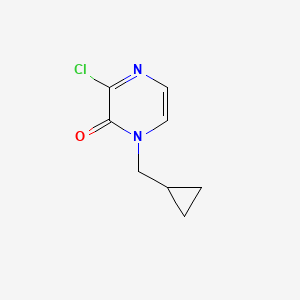


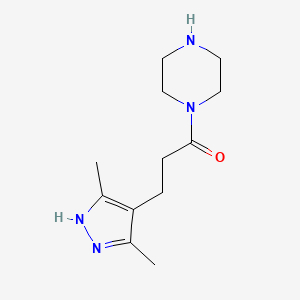
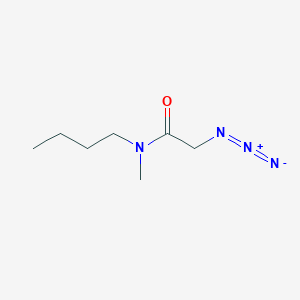
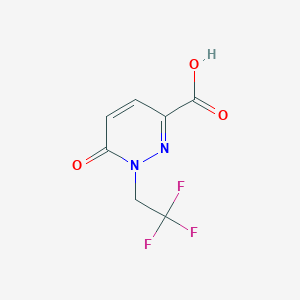
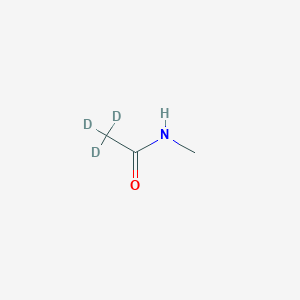


![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)
